molecular formula C10H7BrN2O B8113535 1-(7-Bromoquinoxalin-2-yl)ethanone

1-(7-Bromoquinoxalin-2-yl)ethanone

Cat. No.: B8113535
M. Wt: 251.08 g/mol
InChI Key: LHUYSQYUWKMACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Bromoquinoxalin-2-yl)ethanone is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a quinoxaline ring substituted with a bromo group at the 7th position and an ethanone group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromoquinoxalin-2-yl)ethanone typically involves the reaction of 7-bromoquinoxaline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

[ \text{7-Bromoquinoxaline} + \text{Ethanoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromoquinoxalin-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted quinoxaline derivatives.

    Oxidation Reactions: Formation of carboxylic acids or quinoxaline N-oxides.

    Reduction Reactions: Formation of dihydroquinoxaline derivatives.

Scientific Research Applications

1-(7-Bromoquinoxalin-2-yl)ethanone has several scientific research applications, including:

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Bromoquinoxalin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of 1-(7-Bromoquinoxalin-2-yl)ethanone, known for its broad range of biological activities.

    7-Bromoquinoxaline: A closely related compound with similar chemical properties but lacking the ethanone group.

    2-Acetylquinoxaline: Another related compound with an acetyl group at the 2nd position but without the bromo substitution.

Uniqueness

This compound is unique due to the presence of both the bromo and ethanone groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(7-bromoquinoxalin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c1-6(14)10-5-12-8-3-2-7(11)4-9(8)13-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUYSQYUWKMACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=CC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.